Aceclofenac-d2 is synthesized from aceclofenac, which itself is derived from phenylacetyl derivatives. The compound falls under the classification of non-selective cyclooxygenase inhibitors, functioning by inhibiting the enzymes responsible for the synthesis of prostaglandins, which mediate inflammation and pain responses in the body.
The synthesis of aceclofenac-d2 typically involves deuteration processes that replace hydrogen atoms with deuterium. This can be achieved through various methods, including:
The synthesis requires precise control over reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product.
The molecular formula for aceclofenac-d2 is , with a molecular weight of approximately 356.20 g/mol. The structure includes:
The melting point of aceclofenac-d2 is typically around 151°C, similar to its non-deuterated counterpart.
Aceclofenac-d2 can undergo various chemical reactions typical for NSAIDs, including:
These reactions are crucial for understanding the drug's metabolism and elimination pathways in biological systems.
The mechanism of action for aceclofenac-d2 involves:
Studies indicate that aceclofenac exhibits a rapid onset of action, providing relief from symptoms within hours post-administration.
Aceclofenac-d2 exhibits several notable physical and chemical properties:
These properties are significant for formulation development in pharmaceutical applications.
Aceclofenac-d2 has several scientific applications:
Research continues to explore new therapeutic applications and formulations involving aceclofenac-d2, particularly focusing on improving efficacy and reducing side effects associated with traditional NSAIDs.
Aceclofenac-d2 is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug aceclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid). Its specific molecular formula is C16H11D2Cl2NO4, with a molecular weight of 356.20 g/mol, representing a 2 Da increase compared to the non-deuterated parent compound (354.18 g/mol) [2] [5] [6]. The deuterium atoms are strategically incorporated at the phenylacetic acid methylene group (-CH2- → -CD2-), a position critical to the compound's molecular stability and metabolic fate [2] [6].
This intentional deuteration preserves the core structural features of aceclofenac, including the:
Spectroscopic characterization confirms that the deuterium substitution does not alter the fundamental spatial arrangement or electronic properties of the molecule, maintaining the planar conformation essential for its biological activity [6]. The structural integrity ensures that Aceclofenac-d2 behaves identically to its non-deuterated counterpart in chromatographic systems while remaining distinguishable via mass spectrometry [2].
Table 1: Structural Data for Aceclofenac-d2
Property | Specification |
---|---|
IUPAC Name | 2,2-Dideutero-2-[2-(2,6-dichloroanilino)phenyl]acetoxyacetic acid |
Molecular Formula | C16H11D2Cl2NO4 |
Molecular Weight | 356.20 g/mol |
Deuterium Position | Methylene group of phenylacetic acid moiety |
Parent Compound | Aceclofenac (C16H13Cl2NO4) |
CAS Registry | Not Assigned |
Isotopic Purity | Typically ≥98% atom D |
Deuterium incorporation leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond (compared to carbon-hydrogen C-H bond) alters reaction kinetics. This phenomenon profoundly influences metabolic pathways, particularly those involving cytochrome P450 (CYP)-mediated oxidation [4] [5]. For aceclofenac, whose metabolism involves CYP2C9-mediated hydroxylation to form 4'-hydroxyaceclofenac, deuteration at the metabolically vulnerable methylene position can potentially delay the rate of this primary metabolic transformation [4] [5].
The primary application of Aceclofenac-d2 lies in its role as an internal standard in bioanalytical quantification:
Beyond analytical applications, deuterated analogs represent a strategy for developing new chemical entities with optimized pharmacokinetics. Though not currently pursued commercially for aceclofenac, deuteration could theoretically reduce first-pass metabolism, prolong half-life, or diminish the formation of reactive metabolites associated with toxicity [4] [5].
Table 2: Research Applications Enabled by Deuterium Labeling
Application Domain | Role of Aceclofenac-d2 | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS | Corrects for extraction efficiency & ion suppression |
Metabolic Stability Assays | Tracker for intrinsic clearance measurements | Distinguishes parent depletion from metabolite interference |
Metabolic Pathway Elucidation | Differentiates primary vs secondary metabolites using MS fragmentation | Enables definitive metabolite identification |
Protein Binding Studies | Internal standard for equilibrium dialysis methods | Improves precision in free fraction measurements |
Cross-Species Comparisons | Co-dosed with native drug in animal vs human studies | Allows simultaneous comparison in same analytical run |
The deliberate deuteration at the methylene bridge introduces subtle but analytically crucial differences between Aceclofenac-d2 and its native counterpart. Solubility profiles remain virtually identical due to the preservation of all functional groups governing hydrophilicity/hydrophobicity. Aceclofenac-d2 retains the poor aqueous solubility characteristic of the parent drug (BCS Class II), a property dictated by its aromatic rings and limited ionization potential [5] [9].
Receptor binding interactions remain unaffected as confirmed by pharmacological assays. Both compounds exhibit equivalent inhibition potency against cyclooxygenase-2 (COX-2), the primary therapeutic target. The IC50 against COX-2 remains approximately 0.77 μM, identical to non-deuterated aceclofenac, because the deuterium atoms reside distal to the pharmacophore region responsible for enzyme binding [4] [5].
Key distinctions emerge in metabolic behavior:
Physicochemical stability remains comparable across temperature and pH ranges relevant to pharmaceutical handling. Accelerated stability studies (40°C/75% RH) show no significant differences in degradation kinetics between aceclofenac and Aceclofenac-d2 when stored in solid form [6].
Table 3: Comparative Properties of Aceclofenac and Aceclofenac-d2
Property | Aceclofenac | Aceclofenac-d2 | Significance of Difference |
---|---|---|---|
Molecular Formula | C16H13Cl2NO4 | C16H11D2Cl2NO4 | Isotopic composition only |
Molecular Weight | 354.18 g/mol | 356.20 g/mol | +2.02 Da (detectable by MS) |
Aqueous Solubility (25°C) | ~0.05 mg/mL (poor) | ~0.05 mg/mL (poor) | No significant difference |
log P (Octanol/Water) | ~2.3 | ~2.3 | Negligible change |
COX-2 IC50 | 0.77 µM | 0.77 µM | Identical pharmacological activity |
Major Metabolic Pathway | CYP2C9-mediated 4'-hydroxylation | CYP2C9-mediated 4'-hydroxylation (slower) | Kinetic isotope effect possible |
Primary Mass Transition (MS) | m/z 355.2 → 215.1 | m/z 357.2 → 215.1 | Baseline separation in MRM channels |
Plasma Half-life (Human) | ~4 hours | Not applicable (research tool) | Not evaluated in vivo |
Compounds Referenced:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7